2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Supramolecular Structures
Research on benzenesulfonamide derivatives, such as N-[2-(pyridin-2-yl)ethyl] derivatives, underscores their potential in forming diverse molecular and supramolecular structures through hydrogen bonding and π-π stacking interactions. These structures have implications for designing new materials with specific physical properties (Danielle L. Jacobs et al., 2013).
Catalysis and Synthesis
Sulfonamide compounds have been explored for their catalytic properties, significantly enhancing the efficiency of synthetic pathways. For instance, research into the DMAP-catalyzed synthesis of pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety demonstrates their role in facilitating complex organic reactions (M. Khashi et al., 2014).
Inhibitory Activity
Benzenesulfonamides with pyrrolidinone moieties have been investigated for their inhibitory activity against human carbonic anhydrase isoforms. This research points to the potential of sulfonamide compounds in developing selective inhibitors for therapeutic applications, particularly in targeting specific isoforms for treatment strategies (Irena Vaškevičienė et al., 2019).
Antimicrobial and Antifungal Activities
Studies on derivatives of benzenesulfonamides, including those incorporating azole, pyrimidine, pyran, and benzo/naphtho(b)furan motifs, have highlighted their significant antimicrobial and antifungal activities. These findings support the exploration of such compounds in developing new antimicrobial agents with potential applications in combating resistant strains of bacteria and fungi (S. Y. Hassan, 2013).
Environmental Analysis
Benzenesulfonamide derivatives have been utilized in analytical chemistry for the detection and quantification of aliphatic amines in environmental samples. Their application in derivatization methods for gas chromatography-mass spectrometry analysis underscores the role of such compounds in environmental monitoring and pollution assessment (F. Sacher et al., 1997).
Properties
IUPAC Name |
2,5-dimethyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-17-9-10-18(2)22(15-17)31(29,30)24-16-21-19-7-3-4-8-20(19)23(28)27(25-21)14-13-26-11-5-6-12-26/h3-4,7-10,15,24H,5-6,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCGCSJFMYLYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.